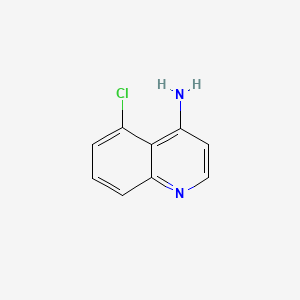

5-氯喹啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

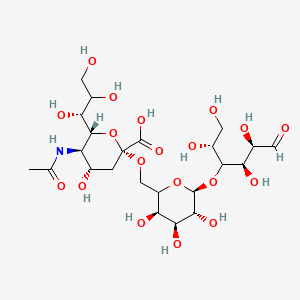

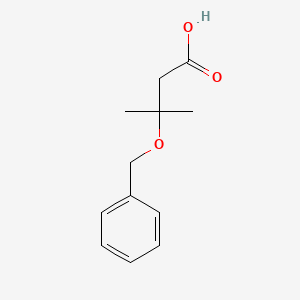

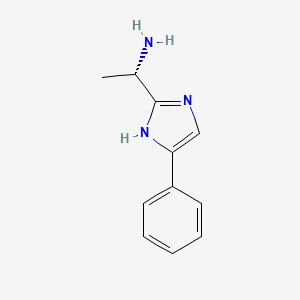

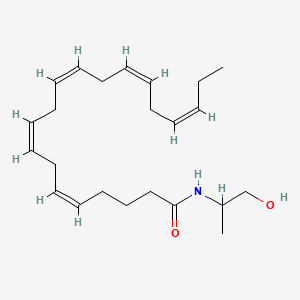

5-Chloroquinolin-4-amine is a chemical compound with the molecular formula C9H7ClN2 . It appears as light yellow needle-like crystals . It is insoluble in water but easily soluble in ethanol and ether . This compound can be used as a dye intermediate .

Synthesis Analysis

The synthesis of 5-Chloroquinolin-4-amine and its derivatives has been reported in several studies . For instance, one study reported an environmentally benign two-step synthetic approach to novel chloroquine and hydroxychloroquine analogues . Another study aimed to synthesize N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives .

Molecular Structure Analysis

The molecular structure of 5-Chloroquinolin-4-amine has been characterized using various techniques such as FTIR, Proton NMR, Carbon NMR, and mass spectral analysis .

Physical And Chemical Properties Analysis

5-Chloroquinolin-4-amine is a light yellow needle-like crystal . It has a melting point of 87℃ . It is insoluble in water but easily soluble in ethanol and ether .

科学研究应用

Chemoselectivity in Amination Reactions

Research has highlighted the chemoselectivity in amination reactions involving chloroquinoline derivatives. For example, Shen et al. (2010) discovered that under specific conditions, 4-chloroquinazolines undergo selective amination with cyclic secondary amino groups, illustrating the compound's utility in synthetic organic chemistry to achieve desired selectivity in forming new chemical bonds (Shen et al., 2010).

Electrochemical Studies

Lam et al. (2017) conducted electrochemical studies on chloroquine derivatives, including those with secondary-amine substitutions, to understand their oxidation behaviors. This research contributes to the knowledge of electrochemical properties and reaction mechanisms of chloroquinoline compounds, providing insights into their potential applications in developing electrochemical sensors or redox-active materials (Lam et al., 2017).

Antitumor and Antimicrobial Applications

Several studies have synthesized and evaluated chloroquinoline derivatives for their antitumor and antimicrobial activities. For instance, Ren et al. (2013) synthesized novel 4-aminoquinoline derivatives as antitumor agents, showing significant cytotoxicity against various cancer cell lines. This suggests the compound's potential as a lead for developing new anticancer drugs (Ren et al., 2013).

Antimalarial and Antiprotozoal Activity

Research into chloroquinoline derivatives has also extended to their antimalarial and antiprotozoal activities. Faist et al. (2017) prepared ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine, demonstrating promising antiplasmodial activities against both sensitive and resistant strains of Plasmodium falciparum. This indicates the potential of chloroquinoline compounds in overcoming resistance to traditional antimalarial drugs (Faist et al., 2017).

安全和危害

The safety data sheet for 5-Chloroquinolin-4-amine suggests that it should be handled with care. It advises against breathing in mist, gas, or vapors and recommends avoiding contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

属性

IUPAC Name |

5-chloroquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZNHGOMVIJEAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696191 |

Source

|

| Record name | 5-Chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinolin-4-amine | |

CAS RN |

92385-37-0 |

Source

|

| Record name | 5-Chloro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92385-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B579851.png)

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)